molecular formula C8H5N3S B3353110 1H-Benzimidazol-2-yl thiocyanate CAS No. 5285-94-9

1H-Benzimidazol-2-yl thiocyanate

Cat. No.: B3353110
CAS No.: 5285-94-9
M. Wt: 175.21 g/mol
InChI Key: DWSVRXBNHIWGHF-UHFFFAOYSA-N
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Description

1H-Benzimidazol-2-yl thiocyanate is a heterocyclic organic compound comprising a benzimidazole core functionalized with a thiocyanate (-SCN) group at the 2-position. The benzimidazole scaffold is renowned for its biological relevance, particularly in medicinal chemistry, where derivatives exhibit antimicrobial, anticancer, and antifungal activities . The thiocyanate substituent introduces unique electronic and steric properties, influencing reactivity, intermolecular interactions, and binding affinity to biological targets.

Properties

IUPAC Name

1H-benzimidazol-2-yl thiocyanate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3S/c9-5-12-8-10-6-3-1-2-4-7(6)11-8/h1-4H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWSVRXBNHIWGHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20498708
Record name 1H-Benzimidazol-2-yl thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20498708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5285-94-9
Record name 1H-Benzimidazol-2-yl thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20498708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions: 1H-Benzimidazol-2-yl thiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of 1H-benzimidazol-2-yl thiocyanate and its derivatives. For instance, research indicates that compounds derived from benzimidazole exhibit significant antibacterial effects against various pathogens, including Escherichia coli and Staphylococcus aureus.

CompoundActivityMinimum Inhibitory Concentration (MIC)
This compoundAntibacterial9 µg/mL against S. epidermidis
6-Methyl-1H-benzimidazol-2-yl thiocyanateAntifungal12 µg/mL against A. niger

Antiparasitic Activity

This compound has shown promising results in antiparasitic applications, particularly against helminths. Studies have reported that derivatives of benzimidazole demonstrate potent anthelmintic activity, outperforming traditional drugs like albendazole.

Case Study: Anthelmintic Activity
A recent study evaluated the efficacy of synthesized benzimidazole derivatives against Trichinella spiralis larvae. The results indicated that certain derivatives achieved over 90% efficacy at concentrations as low as 50 µg/mL, showcasing the potential for developing new anthelmintic therapies.

Cancer Research Applications

Benzimidazole derivatives, including those containing the thiocyanate moiety, have been investigated for their anticancer properties. Compounds have been shown to induce apoptosis in cancer cell lines through mechanisms involving tubulin polymerization disruption.

CompoundCell LineIC50 Value
This compoundMCF-7 (breast cancer)15 µM
6-Methyl derivativeHeLa (cervical cancer)10 µM

Mechanism of Action

The mechanism of action of 1H-benzimidazol-2-yl thiocyanate involves its interaction with various molecular targets. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. In medicinal applications, the compound can intercalate into DNA, disrupting its structure and function, which can result in the inhibition of cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

Comparison with Structural Analogs

To contextualize 1H-Benzimidazol-2-yl thiocyanate, key comparisons are drawn with benzimidazole derivatives bearing substituents at the 2-position (Table 1).

Table 1: Structural and Functional Comparison of Benzimidazole Derivatives

Compound Substituent Molecular Weight (g/mol) Melting Point (°C) Hydrogen Bonding Patterns Biological Activity
1H-Benzimidazol-2-yl thiol -SH 150.21 210–215 S-H⋯N, N-H⋯S Antioxidant, Antifungal
1H-Benzimidazol-2-yl methyl -CH₃ 132.17 165–170 C-H⋯π, N-H⋯N Antiviral (e.g., HIV)
1H-Benzimidazol-2-yl nitro -NO₂ 178.15 245–250 N-H⋯O, O⋯π Antibacterial, Anticancer
This compound -SCN 177.25 190–195* N-H⋯S, S⋯π Antiparasitic (e.g., Giardia)

*Hypothetical data based on analogous compounds; experimental validation required.

Structural Features

  • Thiocyanate vs. Thiol (-SH): The -SCN group enhances electrophilicity compared to -SH, enabling nucleophilic attacks at the sulfur atom. This difference is critical in reactions with biological thiols (e.g., glutathione) .
  • Thiocyanate vs. Nitro (-NO₂): While -NO₂ is strongly electron-withdrawing, -SCN exhibits moderate electron-withdrawing effects, balancing reactivity and stability. This impacts π-π stacking in crystal lattices, as noted in graph set analyses of hydrogen-bonded networks .

Crystallographic Insights

Crystal structures of benzimidazole derivatives are often refined using SHELX, particularly SHELXL for small-molecule precision . For example, the -SCN group’s bent geometry (S-C-N angle ~97°) creates distinct packing motifs compared to linear -NO₂ groups.

Biological Activity

1H-Benzimidazol-2-yl thiocyanate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound features a benzimidazole core with a thiocyanate group at the 2-position. This structural modification is significant as it enhances the compound's reactivity and biological activity compared to other benzimidazole derivatives.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Covalent Bond Formation : The thiocyanate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity.
  • DNA Intercalation : The compound can intercalate into DNA, disrupting its structure and function, which may inhibit cell proliferation and induce apoptosis .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various pathogens, showing effectiveness in inhibiting bacterial growth and demonstrating potential as an antifungal agent .

Antiparasitic Activity

Studies have shown that compounds containing thiocyanate groups can be effective against parasites such as Trypanosoma cruzi, the causative agent of Chagas disease. The antiparasitic activity is often linked to the compound's ability to disrupt cellular processes within the parasites .

Anticancer Activity

The anticancer potential of this compound has been explored extensively. It has demonstrated cytotoxic effects against several cancer cell lines, including:

  • MCF-7 (breast cancer)
  • NCI-H292 (lung cancer)
  • HEP-2 (cervical carcinoma)

In vitro studies using the MTT assay have shown that this compound exhibits significant antiproliferative activity, with IC50 values indicating its potency compared to standard chemotherapeutic agents like doxorubicin .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound and related compounds:

StudyFocusFindings
Anticancer ActivityDemonstrated cytotoxicity against MCF-7 and HEP-2 cells; effective at low concentrations.
Antiparasitic EffectsShowed higher efficacy against T. spiralis compared to conventional drugs.
Antimicrobial PropertiesInhibited growth of various bacterial strains; potential as an antifungal agent.

Detailed Research Findings

  • Antiproliferative Effects : A study assessed the antiproliferative activity of 3-thiocyanato-1H-indole derivatives, revealing that these compounds exhibited good potency against multiple cancer cell lines. The presence of the thiocyanate group was crucial for enhancing bioactivity .
  • Mechanistic Insights : Further mechanistic studies indicated that these compounds could interfere with tubulin polymerization, a critical process for cell division, thereby contributing to their anticancer effects .
  • Comparative Analysis : When compared with other benzimidazole derivatives lacking the thiocyanate group, this compound exhibited superior biological activities, highlighting the significance of the thiocyanate moiety in enhancing pharmacological effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Benzimidazol-2-yl thiocyanate
Reactant of Route 2
1H-Benzimidazol-2-yl thiocyanate

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